2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
“2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile” is a chemical compound with the empirical formula C6H3BrF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile”, has been a topic of research in the agrochemical and pharmaceutical industries . One method involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, leading to the corresponding C-4 acid .
Molecular Structure Analysis
The molecular weight of “2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile” is 225.99 . The SMILES string representation of the molecule is FC(F)(F)c1ccc(Br)nc1 .
Chemical Reactions Analysis
“2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is part of the broader field of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.
Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile” is a solid substance . It has a melting point of 44-48 °C . The compound is not miscible or difficult to mix .
Safety And Hazards
“2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile” is classified as a dangerous good for transport and may be subject to additional shipping charges . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
properties
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAKNZPBITLNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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